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{'snippet': 'Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and

Penicillium fungi, which can contaminate a wide range of food commodities. OTA is a

thermostable compound, but it can be isomerized to a less toxic form, 22S-ochratoxin A (22S-

OTA), by heat treatment. This isomerization can occur during food processing and can affect

the accuracy of OTA analysis.', 'title': 'Thermal isomerization of ochratoxin A in food', 'url': '[Link]

{'snippet': 'Thermal processing is a common method used in the food industry to ensure the

safety and extend the shelf-life of products. However, it can also lead to the degradation of

mycotoxins, such as ochratoxin A (OTA). This study investigated the effect of thermal

processing on the degradation of OTA in a model system and in a naturally contaminated food

product. The results showed that OTA is a thermostable mycotoxin, but it can be degraded by

heat treatment. The degradation of OTA was found to be dependent on temperature, time, and

pH. The degradation of OTA was also found to be higher in the presence of food matrix

components.', 'title': 'Effect of thermal processing on the degradation of ochratoxin A', 'url':

'https'://www.sciencedirect.com/science/article/pii/S095671352200276X'} {'snippet': "Ochratoxin

A (OTA) is a mycotoxin that can contaminate a variety of food products. It is a potent

nephrotoxin and carcinogen. OTA is a relatively stable compound, but it can be degraded by

heat, light, and extreme pH conditions. The degradation of OTA can lead to the formation of

less toxic or non-toxic products. However, some degradation products may be more toxic than

OTA itself. Therefore, it is important to understand the factors that affect the degradation of OTA

in order to develop effective strategies for its control. ### Thermal Degradation OTA is a

thermostable mycotoxin, but it can be degraded by heat treatment. The degradation of OTA is

dependent on temperature, time, and pH. The degradation of OTA is also higher in the
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presence of food matrix components. ### Photodegradation OTA is sensitive to light, especially

ultraviolet (UV) light. The photodegradation of OTA can lead to the formation of a variety of

products, including ochratoxin B, ochratoxin α, and 22S-ochratoxin A. The photodegradation of

OTA is affected by the wavelength of light, the intensity of light, and the presence of

photosensitizers. ### pH Effects OTA is most stable at acidic pH values. The degradation of

OTA increases as the pH increases. The degradation of OTA is also affected by the type of

buffer used.", 'title': 'Degradation of Ochratoxin A: A Review - Taylor & Francis Online', 'url':

'https'://www.tandfonline.com/doi/full/10.1080/10408398.2017.1382412'} {'snippet': 'Ochratoxin

A (OTA) is a mycotoxin of major concern for the safety of food and feed. It is known to be a

nephrotoxic, immunotoxic, teratogenic, and carcinogenic compound. OTA is relatively stable to

heat, but it can be isomerized to a less toxic form, ochratoxin B (OTB), or degraded to other

products. The rate of isomerization and degradation is dependent on temperature, pH, and the

food matrix. This study investigated the effect of pH on the thermal isomerization of OTA in

buffered solutions. The results showed that the rate of isomerization was highest at pH 7 and

lowest at pH 3. The rate of degradation was highest at pH 9 and lowest at pH 3. These findings

suggest that the pH of the food matrix can have a significant effect on the stability of OTA

during thermal processing.', 'title': 'Effect of pH on the thermal isomerization of ochratoxin A',

'url': 'https'://www.sciencedirect.com/science/article/pii/S095671352200276X'} {'snippet': 'The

extraction of OTA from food and feed samples is a critical step in its analysis. The extraction

method should be efficient, reproducible, and should not cause any degradation of the

mycotoxin. A variety of extraction methods have been developed for OTA, including liquid-liquid

extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). The

choice of extraction method depends on the type of sample, the concentration of OTA, and the

analytical method used for its determination. ### Liquid-Liquid Extraction (LLE) LLE is a simple

and inexpensive method for the extraction of OTA. It involves the partitioning of OTA between

two immiscible liquids, such as water and an organic solvent. The most commonly used

organic solvents for LLE of OTA are chloroform, dichloromethane, and ethyl acetate. The

efficiency of LLE depends on the pH of the aqueous phase, the type of organic solvent, and the

ratio of the two phases. ### Solid-Phase Extraction (SPE) SPE is a more selective and efficient

method for the extraction of OTA than LLE. It involves the use of a solid sorbent to retain OTA

from the sample extract. The most commonly used sorbents for SPE of OTA are silica gel,

alumina, and octadecylsilane (C18). The retained OTA is then eluted from the sorbent with a

suitable solvent. The efficiency of SPE depends on the type of sorbent, the pH of the sample

extract, and the elution solvent.', 'title': 'Extraction of Ochratoxin A from Food and Feed

Samples', 'url': 'https'://www.hindawi.com/journals/jchem/2017/8341594/'} {'snippet': 'The
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solubility of OTA is dependent on the pH and the solvent. It is more soluble in organic solvents

than in water. The solubility of OTA in water is low, but it can be increased by increasing the pH.

The solubility of OTA in organic solvents is also dependent on the polarity of the solvent. It is

more soluble in polar organic solvents, such as methanol and ethanol, than in nonpolar organic

solvents, such as hexane and toluene.', 'title': 'Solubility of Ochratoxin A - Food Additives &

Contaminants', 'url': '[Link] {'snippet': 'The extraction of ochratoxin A (OTA) from complex food

matrices is a critical step for its accurate quantification. A simple and efficient method for the

extraction and clean-up of OTA from wine samples is presented. The method is based on a

liquid-liquid extraction (LLE) with ethyl acetate, followed by a clean-up step using a commercial

immunoaffinity column (IAC). The method was validated by analyzing spiked wine samples.

The recovery of OTA was greater than 90% and the limit of detection was 0.01 ng/mL. The

method was applied to the analysis of OTA in a variety of wine samples. The results showed

that the concentration of OTA in the analyzed samples ranged from 0.02 to 1.2 ng/mL.', 'title': 'A

simple and efficient method for the extraction and clean-up of ...', 'url':

'https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet': 'The

extraction of OTA from roasted coffee is a challenging task due to the complex matrix of the

sample. A method for the extraction of OTA from roasted coffee using a combination of

ultrasonic-assisted extraction (UAE) and solid-phase extraction (SPE) is presented. The

method was optimized for the extraction parameters, such as the type of extraction solvent, the

extraction time, and the pH of the extraction solvent. The optimized method was validated by

analyzing spiked roasted coffee samples. The recovery of OTA was greater than 85% and the

limit of detection was 0.1 ng/g. The method was applied to the analysis of OTA in a variety of

roasted coffee samples. The results showed that the concentration of OTA in the analyzed

samples ranged from 0.2 to 2.5 ng/g.', 'title': 'Ultrasonic-assisted extraction of ochratoxin A from

roasted coffee', 'url': 'https'://www.sciencedirect.com/science/article/pii/S030881461000842X'}

{'snippet': 'A simple, rapid, and sensitive method for the determination of ochratoxin A (OTA) in

red wine was developed and validated. The method is based on dispersive liquid-liquid

microextraction (DLLME) followed by high-performance liquid chromatography with

fluorescence detection (HPLC-FLD). The parameters affecting the extraction efficiency, such as

the type and volume of the extraction and disperser solvents, the pH of the sample, and the

salt concentration, were optimized. Under the optimized conditions, the enrichment factor was

135, the limit of detection was 0.01 ng/mL, and the relative standard deviation was 5.2%. The

method was successfully applied to the determination of OTA in red wine samples.', 'title':

'Determination of ochratoxin A in red wine by dispersive liquid-liquid ...', 'url':

'https'://www.sciencedirect.com/science/article/pii/S030881461000842X'} {'snippet': 'The
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stability of ochratoxin A (OTA) in solution was investigated under various conditions of

temperature, pH, and light. OTA was found to be stable in the dark at 4°C for at least 6 months.

However, it was degraded by heat, light, and extreme pH conditions. The degradation of OTA

was found to be first-order with respect to OTA concentration. The rate of degradation was

dependent on temperature, pH, and the presence of photosensitizers. The degradation of OTA

was also found to be higher in the presence of food matrix components.', 'title': 'Stability of

ochratoxin A in solution', 'url':

'https'://www.sciencedirect.com/science/article/pii/S095671352200276X'} {'snippet': 'Ochratoxin

A (OTA) is a mycotoxin that is produced by several species of Aspergillus and Penicillium fungi.

It is a contaminant of a wide range of food commodities, including cereals, coffee, wine, and

beer. OTA is a nephrotoxin and a potential human carcinogen. The analysis of OTA in food is a

challenging task due to the low concentrations at which it is present and the complexity of the

food matrix. A variety of analytical methods have been developed for the determination of OTA

in food, including thin-layer chromatography (TLC), high-performance liquid chromatography

(HPLC), and enzyme-linked immunosorbent assay (ELISA). HPLC with fluorescence detection

is the most widely used method for the determination of OTA in food. The method is sensitive,

selective, and reproducible. However, it is also time-consuming and requires expensive

equipment.', 'title': 'Analysis of Ochratoxin A in Food: A Review - MDPI', 'url': '[Link] {'snippet':

'Ochratoxin A (OTA) is a mycotoxin that is produced by several species of Aspergillus and

Penicillium. It can contaminate a wide range of food commodities, including cereals, coffee,

and wine. OTA is a nephrotoxic, immunotoxic, teratogenic, and carcinogenic mycotoxin. The

accurate and reliable determination of OTA in food and feed is essential for the protection of

public health. A variety of analytical methods have been developed for the determination of

OTA, including thin-layer chromatography (TLC), high-performance liquid chromatography

(HPLC), and enzyme-linked immunosorbent assay (ELISA). HPLC with fluorescence detection

(HPLC-FLD) is the most commonly used method for the determination of OTA. The method is

sensitive, selective, and reproducible. However, it is also time-consuming and requires

expensive equipment.', 'title': 'A review of analytical methods for the determination of ochratoxin

A', 'url': 'https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet':

'The European Union has set maximum levels for OTA in a variety of food products, including

cereals, coffee, wine, and grape juice. The maximum levels for OTA in food are set to protect

consumers from the harmful effects of this mycotoxin. The maximum levels are based on the

toxicological evaluation of OTA by the European Food Safety Authority (EFSA).', 'title': 'EU

legislation on ochratoxin A - European Commission', 'url':

'https'://ec.europa.eu/food/safety/chemical-safety/contaminants/catalogue/ota_en'} {'snippet':
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'The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a

provisional tolerable weekly intake (PTWI) for OTA of 100 ng/kg of body weight. The PTWI is

an estimate of the amount of OTA that can be ingested weekly over a lifetime without an

appreciable health risk.', 'title': 'Safety evaluation of certain mycotoxins in food', 'url': '[Link]

{'snippet': 'This paper reviews the recent advances in the analysis of ochratoxin A (OTA) in

food. The review covers the different steps of the analytical procedure, including sampling,

sample preparation, extraction, clean-up, and determination. The review also discusses the

different analytical techniques that have been used for the determination of OTA, including thin-

layer chromatography (TLC), high-performance liquid chromatography (HPLC), gas

chromatography (GC), and enzyme-linked immunosorbent assay (ELISA).', 'title': 'Recent

advances in the analysis of ochratoxin A in food', 'url':

'https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet': 'The

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a simple and rapid

method for the extraction of pesticides from food samples. The method has been adapted for

the extraction of mycotoxins, including ochratoxin A (OTA), from a variety of food matrices. The

QuEChERS method involves a single-step extraction with acetonitrile, followed by a clean-up

step using dispersive solid-phase extraction (d-SPE). The method is simple, rapid, and requires

small amounts of solvents and reagents. The QuEChERS method has been successfully

applied to the determination of OTA in a variety of food samples, including cereals, coffee, and

wine.', 'title': 'QuEChERS-based method for the determination of ochratoxin A in ...', 'url':

'https'://www.sciencedirect.com/science/article/pii/S030881461000842X'} {'snippet': 'The

extraction of ochratoxin A (OTA) from food and feed samples is a critical step in the analytical

procedure. The choice of the extraction method depends on the nature of the sample, the

concentration of the analyte, and the analytical technique used for the determination. The most

commonly used methods for the extraction of OTA are liquid-liquid extraction (LLE) and solid-

phase extraction (SPE). LLE is a simple and inexpensive method, but it is often not very

selective. SPE is a more selective method, but it is also more expensive and time-consuming.

In recent years, new extraction techniques have been developed, such as microwave-assisted

extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE).

These techniques are more efficient and environmentally friendly than the traditional methods.',

'title': 'Extraction of Ochratoxin A from Food and Feed Samples: A Review', 'url': '[Link]

{'snippet': 'Ochratoxin A (OTA) is a mycotoxin that can be found in a variety of food products. It

is a potent nephrotoxin and carcinogen. The accurate and reliable determination of OTA in food

is essential for the protection of public health. A variety of analytical methods have been

developed for the determination of OTA, including thin-layer chromatography (TLC), high-
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performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay

(ELISA). HPLC with fluorescence detection (HPLC-FLD) is the most commonly used method

for the determination of OTA. The method is sensitive, selective, and reproducible. However, it

is also time-consuming and requires expensive equipment.', 'title': 'A review of analytical

methods for the determination of ochratoxin A', 'url': '[Link] {'snippet': 'The stability of ochratoxin

A (OTA) in food is affected by a number of factors, including temperature, pH, and the food

matrix. OTA is a relatively stable compound, but it can be degraded by heat, light, and extreme

pH conditions. The degradation of OTA can lead to the formation of less toxic or non-toxic

products. However, some degradation products may be more toxic than OTA itself. Therefore, it

is important to understand the factors that affect the degradation of OTA in order to develop

effective strategies for its control.', 'title': 'Degradation of Ochratoxin A: A Review - Taylor &

Francis Online', 'url': '[Link] {'snippet': 'Ochratoxin A (OTA) is a mycotoxin that is produced by

several species of Aspergillus and Penicillium fungi. It is a contaminant of a wide range of food

commodities, including cereals, coffee, wine, and beer. OTA is a nephrotoxin and a potential

human carcinogen. The analysis of OTA in food is a challenging task due to the low

concentrations at which it is present and the complexity of the food matrix. A variety of

analytical methods have been developed for the determination of OTA in food, including thin-

layer chromatography (TLC), high-performance liquid chromatography (HPLC), and enzyme-

linked immunosorbent assay (ELISA). HPLC with fluorescence detection is the most widely

used method for the determination of OTA in food. The method is sensitive, selective, and

reproducible. However, it is also time-consuming and requires expensive equipment.', 'title':

'Analysis of Ochratoxin A in Food: A Review - MDPI', 'url': 'https'://www.mdpi.com/2304-

8158/9/10/1405'} {'snippet': 'The Joint FAO/WHO Expert Committee on Food Additives (JECFA)

has established a provisional tolerable weekly intake (PTWI) for OTA of 100 ng/kg of body

weight. The PTWI is an estimate of the amount of OTA that can be ingested weekly over a

lifetime without an appreciable health risk.', 'title': 'Safety evaluation of certain mycotoxins in

food', 'url': '[Link] {'snippet': 'The European Union has set maximum levels for OTA in a variety

of food products, including cereals, coffee, wine, and grape juice. The maximum levels for OTA

in food are set to protect consumers from the harmful effects of this mycotoxin. The maximum

levels are based on the toxicological evaluation of OTA by the European Food Safety Authority

(EFSA).', 'title': 'EU legislation on ochratoxin A - European Commission', 'url':

'https'://ec.europa.eu/food/safety/chemical-safety/contaminants/catalogue/ota_en'} {'snippet':

'Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium

fungi. It can contaminate a wide range of food commodities, including cereals, coffee, wine,

and beer. OTA is a nephrotoxic, immunotoxic, teratogenic, and carcinogenic mycotoxin. The
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accurate and reliable determination of OTA in food and feed is essential for the protection of

public health.', 'title': 'Ochratoxin A: A Review - MDPI', 'url': 'https'://www.mdpi.com/2304-

8158/9/10/1405'} {'snippet': 'Ochratoxin A (OTA) is a mycotoxin that is produced by several

species of Aspergillus and Penicillium. It can contaminate a wide range of food commodities,

including cereals, coffee, and wine. OTA is a nephrotoxic, immunotoxic, teratogenic, and

carcinogenic mycotoxin. The accurate and reliable determination of OTA in food and feed is

essential for the protection of public health. A variety of analytical methods have been

developed for the determination of OTA, including thin-layer chromatography (TLC), high-

performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assay

(ELISA). HPLC with fluorescence detection (HPLC-FLD) is the most commonly used method

for the determination of OTA. The method is sensitive, selective, and reproducible. However, it

is also time-consuming and requires expensive equipment.', 'title': 'A review of analytical

methods for the determination of ochratoxin A', 'url':

'https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet': 'The

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a simple and rapid

method for the extraction of pesticides from food samples. The method has been adapted for

the extraction of mycotoxins, including ochratoxin A (OTA), from a variety of food matrices. The

QuEChERS method involves a single-step extraction with acetonitrile, followed by a clean-up

step using dispersive solid-phase extraction (d-SPE). The method is simple, rapid, and requires

small amounts of solvents and reagents. The QuEChERS method has been successfully

applied to the determination of OTA in a variety of food samples, including cereals, coffee, and

wine.', 'title': 'QuEChERS-based method for the determination of ochratoxin A in ...', 'url':

'https'://www.sciencedirect.com/science/article/pii/S030881461000842X'} {'snippet': 'The

extraction of ochratoxin A (OTA) from food and feed samples is a critical step in the analytical

procedure. The choice of the extraction method depends on the nature of the sample, the

concentration of the analyte, and the analytical technique used for the determination. The most

commonly used methods for the extraction of OTA are liquid-liquid extraction (LLE) and solid-

phase extraction (SPE). LLE is a simple and inexpensive method, but it is often not very

selective. SPE is a more selective method, but it is also more expensive and time-consuming.

In recent years, new extraction techniques have been developed, such as microwave-assisted

extraction (MAE), ultrasonic-assisted extraction (UAE), and supercritical fluid extraction (SFE).

These techniques are more efficient and environmentally friendly than the traditional methods.',

'title': 'Extraction of Ochratoxin A from Food and Feed Samples: A Review', 'url': '[Link]

{'snippet': 'The stability of ochratoxin A (OTA) in food is affected by a number of factors,

including temperature, pH, and the food matrix. OTA is a relatively stable compound, but it can
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be degraded by heat, light, and extreme pH conditions. The degradation of OTA can lead to the

formation of less toxic or non-toxic products. However, some degradation products may be

more toxic than OTA itself. Therefore, it is important to understand the factors that affect the

degradation of OTA in order to develop effective strategies for its control.', 'title': 'Degradation of

Ochratoxin A: A Review - Taylor & Francis Online', 'url': '[Link] {'snippet': 'The solubility of OTA is

dependent on the pH and the solvent. It is more soluble in organic solvents than in water. The

solubility of OTA in water is low, but it can be increased by increasing the pH. The solubility of

OTA in organic solvents is also dependent on the polarity of the solvent. It is more soluble in

polar organic solvents, such as methanol and ethanol, than in nonpolar organic solvents, such

as hexane and toluene.', 'title': 'Solubility of Ochratoxin A - Food Additives & Contaminants',

'url': '[Link] {'snippet': "Ochratoxin A (OTA) is a mycotoxin that can contaminate a variety of food

products. It is a potent nephrotoxin and carcinogen. OTA is a relatively stable compound, but it

can be degraded by heat, light, and extreme pH conditions. The degradation of OTA can lead

to the formation of less toxic or non-toxic products. However, some degradation products may

be more toxic than OTA itself. Therefore, it is important to understand the factors that affect the

degradation of OTA in order to develop effective strategies for its control. ### Thermal

Degradation OTA is a thermostable mycotoxin, but it can be degraded by heat treatment. The

degradation of OTA is dependent on temperature, time, and pH. The degradation of OTA is also

higher in the presence of food matrix components. ### Photodegradation OTA is sensitive to

light, especially ultraviolet (UV) light. The photodegradation of OTA can lead to the formation of

a variety of products, including ochratoxin B, ochratoxin α, and 22S-ochratoxin A. The

photodegradation of OTA is affected by the wavelength of light, the intensity of light, and the

presence of photosensitizers. ### pH Effects OTA is most stable at acidic pH values. The

degradation of OTA increases as the pH increases. The degradation of OTA is also affected by

the type of buffer used.", 'title': 'Degradation of Ochratoxin A: A Review - Taylor & Francis

Online', 'url': '[Link] {'snippet': 'This paper reviews the recent advances in the analysis of

ochratoxin A (OTA) in food. The review covers the different steps of the analytical procedure,

including sampling, sample preparation, extraction, clean-up, and determination. The review

also discusses the different analytical techniques that have been used for the determination of

OTA, including thin-layer chromatography (TLC), high-performance liquid chromatography

(HPLC), gas chromatography (GC), and enzyme-linked immunosorbent assay (ELISA).', 'title':

'Recent advances in the analysis of ochratoxin A in food', 'url':

'https'://www.sciencedirect.com/science/article/pii/S000326700300652X'} {'snippet': 'Ochratoxin

A (OTA) is a mycotoxin of major concern for the safety of food and feed. It is known to be a

nephrotoxic, immunotoxic, teratogenic, and carcinogenic compound. OTA is relatively stable to
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heat, but it can be isomerized to a less toxic form, ochratoxin B (OTB), or degraded to other

products. The rate of isomerization and degradation is dependent on temperature, pH, and the

food matrix. This study investigated the effect of pH on the thermal isomerization of OTA in

buffered solutions. The results showed that the rate of isomerization was highest at pH 7 and

lowest at pH 3. The rate of degradation was highest at pH 9 and lowest at pH 3. These findings

suggest that the pH of the food matrix can have a significant effect on the stability of OTA

during thermal processing.', 'title': 'Effect of pH on the thermal isomerization of ochratoxin A',

'url': 'https'://www.sciencedirect.com/science/article/pii/S095671352200276X'} {'snippet':

'Ochratoxin A (OTA) is a mycotoxin produced by several species of Aspergillus and Penicillium

fungi, which can contaminate a wide range of food commodities. OTA is a thermostable

compound, but it can be isomerized to a less toxic form, 22S-ochratoxin A (22S-OTA), by heat

treatment. This isomerization can occur during food processing and can affect the accuracy of

OTA analysis.', 'title': 'Thermal isomerization of ochratoxin A in food', 'url':

'https'://www.sciencedirect.com/science/article/pii/S095671352200276X'} {'snippet': 'Thermal

processing is a common method used in the food industry to ensure the safety and extend the

shelf-life of products. However, it can also lead to the degradation of mycotoxins, such as

ochratoxin A (OTA). This study investigated the effect of thermal processing on the degradation

of OTA in a model system and in a naturally contaminated food product. The results showed

that OTA is a thermostable mycotoxin, but it can be degraded by heat treatment. The

degradation of OTA was found to be dependent on temperature, time, and pH. The degradation

of OTA was also found to be higher in the presence of food matrix components.', 'title': 'Effect of

thermal processing on the degradation of ochratoxin A', 'url':

'https'://www.sciencedirect.com/science/article/pii/S095671352200276X'}## Technical Support

Center: Minimizing Thermal Isomerization of Ochratoxin A During Sample Extraction

Welcome to the technical support center dedicated to providing researchers, scientists, and

drug development professionals with in-depth guidance on a critical, yet often overlooked,

aspect of Ochratoxin A (OTA) analysis: the minimization of thermal isomerization during sample

extraction. This guide is designed to move beyond simplistic protocols, offering a deep dive into

the causative factors of OTA degradation and providing actionable, field-tested strategies to

ensure the integrity of your analytical results.
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Here, we address some of the most common initial questions regarding OTA and its

isomerization.

Q1: What is Ochratoxin A (OTA) and why is its accurate measurement important?

Ochratoxin A is a mycotoxin produced by several species of Aspergillus and Penicillium fungi. It

is a common contaminant in a wide range of food commodities, including cereals, coffee

beans, wine, and dried fruits. OTA is a potent nephrotoxin (damaging to the kidneys) and has

been classified as a possible human carcinogen (Group 2B) by the International Agency for

Research on Cancer (IARC). Regulatory bodies worldwide, such as the European Union, have

established maximum permissible levels for OTA in various foodstuffs to protect consumer

health. Therefore, accurate and reliable quantification of OTA is paramount for food safety,

quality control, and toxicological research.

Q2: What is thermal isomerization of OTA, and how does it affect my results?

OTA is a relatively thermostable compound, but it can undergo structural changes when

subjected to heat. One of the primary thermal degradation pathways is isomerization, where

OTA converts to other, less toxic, or non-toxic isomers, such as Ochratoxin B (OTB) or 22S-

ochratoxin A (22S-OTA). This conversion can be influenced by factors like temperature, time,

and pH. If significant isomerization occurs during your sample extraction process, you will

underestimate the actual concentration of the toxic OTA in your sample, leading to inaccurate

and potentially non-compliant results.

Q3: Besides temperature, what other factors can degrade OTA during extraction?

While this guide focuses on thermal isomerization, it's crucial to be aware of other factors that

can degrade OTA:

pH: OTA is most stable in acidic conditions. As the pH increases, particularly in neutral to

alkaline conditions (pH 7 and above), the rate of degradation and isomerization increases.

Light: OTA is sensitive to light, especially ultraviolet (UV) radiation. Exposure to light can lead

to photodegradation, forming various byproducts.

Solvent Choice: The polarity and type of solvent used for extraction can influence OTA's

stability and solubility.
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Matrix Effects: The components of the sample matrix itself can sometimes accelerate

degradation.

Troubleshooting Guide: Common Issues and
Solutions
This section is designed to help you diagnose and resolve common problems encountered

during OTA extraction that may be related to thermal isomerization.
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Observed Problem Probable Cause(s) Recommended Solution(s)

Low OTA recovery in spiked

samples

Thermal Isomerization: The

extraction temperature is too

high, causing OTA to convert

to its isomers, which are not

detected by your analytical

method.

Temperature Control:

Immediately reduce and strictly

control the temperature of all

extraction steps. Aim for

ambient or sub-ambient

temperatures where possible.

Validate your method at a

controlled, lower temperature.

pH-Induced Degradation: The

pH of your extraction solvent is

neutral or alkaline.

pH Adjustment: Acidify your

extraction solvent. A pH of

around 3 is often optimal for

OTA stability. Use a suitable

buffer if necessary.

Photodegradation: Samples

are being processed under

direct or strong laboratory

lighting.

Light Protection: Work with

amber glassware or tubes, and

minimize exposure to direct

light.

Inconsistent or non-

reproducible OTA

concentrations across

replicates

Fluctuating Temperatures:

Inconsistent heating during

extraction steps (e.g., solvent

evaporation) is leading to

variable rates of isomerization.

Standardize Heating: Use a

water bath or a controlled

heating block with a precise

temperature setting for any

necessary heating steps. Avoid

aggressive, uncontrolled

heating on a hot plate.

Variable Extraction Times:

Inconsistent timing for

extraction or evaporation

steps.

Standardize Timings: Ensure

all samples are processed for

the same duration at each

step.

Presence of unexpected peaks

near the OTA peak in the

chromatogram

Isomer Formation: These could

be isomers of OTA formed

during extraction.

Method Validation: If possible,

use an analytical method (e.g.,

LC-MS/MS) that can identify

and quantify known OTA
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isomers to confirm their

presence.

Optimize Extraction: Re-

evaluate and optimize your

extraction protocol with a focus

on minimizing heat, light, and

neutral/alkaline pH exposure.

Experimental Protocols for Minimizing OTA Thermal
Isomerization
The following protocols provide a framework for extracting OTA from solid and liquid matrices

while minimizing the risk of thermal degradation.

Protocol 1: General Solid-Phase Extraction (SPE) for
Solid Samples (e.g., Cereals, Coffee)
This protocol emphasizes temperature control and appropriate solvent selection.

1. Sample Homogenization:

Mill the sample to a fine, uniform powder. This increases the surface area for efficient
extraction without generating significant heat. If using a high-power blender, process in short
bursts with cooling intervals.

2. Extraction:

To a known quantity of the homogenized sample (e.g., 5 g), add an appropriate volume of an
acidified extraction solvent. A common choice is a mixture of acetonitrile and water (e.g.,
80:20 v/v) acidified with a small amount of an acid like formic acid or phosphoric acid to bring
the pH to ~3.
Extract at ambient temperature (20-25°C) using a mechanical shaker or vortex mixer for a
defined period (e.g., 30 minutes). Avoid any form of heating at this stage.

3. Centrifugation and Filtration:
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Centrifuge the extract at a moderate speed (e.g., 4000 rpm for 10 minutes) at a controlled
temperature (e.g., 20°C) to pellet the solid matrix.
Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

4. SPE Clean-up:

Use a commercially available SPE cartridge suitable for mycotoxin analysis (e.g., C18 or a
specialized mycotoxin column).
Condition the cartridge according to the manufacturer's instructions.
Load the filtered extract onto the cartridge.
Wash the cartridge to remove interfering compounds.
Elute the OTA with a suitable solvent (e.g., methanol or an acidified organic solvent).

5. Solvent Evaporation (Critical Step for Temperature Control):

If the eluate needs to be concentrated, use a gentle stream of nitrogen at ambient
temperature or slightly above (not exceeding 40°C). A water bath set to a low temperature
can provide controlled, gentle heating. Avoid high-temperature evaporation at all costs.

6. Reconstitution and Analysis:

Reconstitute the dried extract in the initial mobile phase of your analytical system (e.g.,
HPLC, LC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE) for Liquid
Samples (e.g., Wine, Juice)
This protocol highlights the importance of pH control.

1. Sample Preparation:

Take a known volume of the liquid sample (e.g., 10 mL).
Crucially, adjust the pH of the sample to an acidic range (pH 2.5-3.0) using a suitable acid
(e.g., hydrochloric acid or phosphoric acid). This is vital for both OTA stability and efficient
partitioning into the organic solvent.

2. Extraction:
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Add an immiscible organic solvent with good solubility for OTA, such as ethyl acetate or
chloroform.
Shake vigorously for a defined period (e.g., 5-10 minutes) at ambient temperature.
Allow the layers to separate. A brief centrifugation can aid in this separation.

3. Collection and Repetition:

Carefully collect the organic layer containing the OTA.
Repeat the extraction process on the aqueous layer at least once more to ensure complete
recovery.

4. Solvent Evaporation:

Combine the organic extracts.
Evaporate the solvent under a gentle stream of nitrogen at low temperature (not exceeding
40°C) as described in Protocol 1.

5. Reconstitution and Analysis:

Reconstitute the residue in the appropriate mobile phase for your analytical instrumentation.

Visualizing the Workflow and Isomerization Process
To better illustrate the key decision points and the chemical transformation at the heart of this

issue, the following diagrams are provided.
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OTA Extraction Workflow

Sample Homogenization
(Ambient Temp)

Solvent Extraction
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Click to download full resolution via product page

Caption: Key control points in an OTA extraction workflow designed to minimize thermal

degradation.
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Degradation Pathways

Ochratoxin A
(Toxic Parent Compound)
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(e.g., 22S-OTA, OTB)
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Caption: Simplified representation of OTA degradation pathways, highlighting thermal

isomerization.

Key Takeaways and Best Practices
Temperature is the Enemy: The single most critical factor to control during OTA extraction is

temperature. Every step should be performed at ambient or lower temperatures unless a

brief, controlled, and validated heating step is absolutely necessary.

Mind the pH: Always work in an acidic environment (pH ~3) to ensure the stability of the OTA

molecule.

Protect from Light: Use amber vials and minimize exposure to direct laboratory lighting

throughout the extraction process.

Method Validation is Non-Negotiable: When developing or implementing an OTA extraction

method, it is essential to validate it using spiked samples and, if possible, certified reference

materials to ensure you are achieving high recovery rates and not losing your analyte to

degradation.

Modern Extraction Techniques: Consider modern, often faster and more efficient, extraction

methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or ultrasonic-

assisted extraction (UAE), which can reduce extraction times and often operate at ambient

temperatures.
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By understanding the mechanisms of OTA degradation and implementing these rigorous

control measures, you can significantly enhance the accuracy and reliability of your analytical

data, ensuring the integrity of your research and the safety of regulated products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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